molecular formula C10H11F3N2 B13918905 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine

3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine

Cat. No.: B13918905
M. Wt: 216.20 g/mol
InChI Key: GLJSQBDWMKFITI-UHFFFAOYSA-N
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Description

2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group at the 5-position and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used for preparing similar heterocyclic compounds . The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes can also be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated heterocycles, such as:

Uniqueness

What sets 2,3-Dihydro-3,3-dimethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine apart is its specific substitution pattern and the presence of both a pyrrolo[3,2-b]pyridine core and a trifluoromethyl group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11F3N2

Molecular Weight

216.20 g/mol

IUPAC Name

3,3-dimethyl-5-(trifluoromethyl)-1,2-dihydropyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H11F3N2/c1-9(2)5-14-6-3-4-7(10(11,12)13)15-8(6)9/h3-4,14H,5H2,1-2H3

InChI Key

GLJSQBDWMKFITI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1N=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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